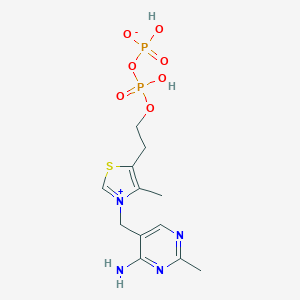

Thiamin pyrophosphate

Description

Structure

3D Structure

Properties

CAS No. |

136-09-4 |

|---|---|

Molecular Formula |

C12H18N4O7P2S |

Molecular Weight |

424.31 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |

InChI Key |

AYEKOFBPNLCAJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |

Other CAS No. |

136-08-3 136-09-4 154-87-0 |

Pictograms |

Irritant |

Synonyms |

Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Coenzyme: An In-depth Technical Guide to the Discovery and History of Thiamin Pyrophosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamin Pyrophosphate (TPP), the biologically active form of Vitamin B1, is a pivotal coenzyme in universal metabolic pathways. Its discovery was a landmark achievement in the fields of biochemistry and nutrition, fundamentally shaping our understanding of enzymatic reactions and the molecular basis of disease. This technical guide provides a comprehensive historical account of the discovery of TPP, detailing the key experiments and methodologies that led to its identification and characterization. It serves as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into the foundational science of this essential biomolecule.

Introduction: The Quest for the Anti-Beriberi Factor

The story of this compound begins with the investigation into the debilitating neurological disease, beriberi. In the late 19th century, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed symptoms similar to beriberi, which could be reversed by feeding them unpolished brown rice.[1] This seminal observation suggested the existence of an essential nutrient in rice bran. This "anti-beriberi factor" was later termed "vitamine" by Casimir Funk in 1911, who isolated a substance from rice polishings that he believed to be a vital amine.[1]

The Isolation and Synthesis of Thiamin (Vitamin B1)

In 1936, Robert R. Williams and his team at Bell Telephone Laboratories achieved the complete chemical synthesis of thiamin, a monumental step that paved the way for its widespread availability and further research.[3][4]

Experimental Protocol: The Williams and Cline Synthesis of Thiamin (1936)

Methodology:

-

Synthesis of the Pyrimidine Moiety (4-amino-5-bromomethyl-2-methylpyrimidine): This involved a series of reactions to construct the pyrimidine ring and introduce the necessary functional groups.

-

Synthesis of the Thiazole Moiety (4-methyl-5-(β-hydroxyethyl)thiazole): This component was also synthesized through a separate multi-step process.

-

Coupling and Thiamin Formation: The pyrimidine and thiazole moieties were then condensed to form the thiamin molecule.

The workflow for this landmark synthesis can be visualized as follows:

The Discovery of Cocarboxylase: this compound

The identification of thiamin as the anti-beriberi factor was a major breakthrough, but its biochemical role remained elusive. In 1937, Karl Lohmann and Philipp Schuster, working at the Kaiser Wilhelm Institute for Medical Research in Heidelberg, made the crucial discovery of "cocarboxylase," the active coenzyme form of thiamin.[1] They found that a heat-stable cofactor from yeast was essential for the enzymatic decarboxylation of pyruvate by a yeast enzyme they called carboxylase.

Experimental Protocol: Isolation and Identification of Cocarboxylase (Lohmann and Schuster, 1937)

Lohmann and Schuster's original experimental protocol, published in Biochemische Zeitschrift, detailed the isolation of cocarboxylase from brewer's yeast. While the full, translated text is not widely accessible, reviews of their work describe the following key steps:

Methodology:

-

Preparation of Yeast Extract: Brewer's yeast was boiled to inactivate enzymes and create a heat-stable extract.

-

Fractionation and Purification: The extract was subjected to a series of precipitation and purification steps, likely involving the use of salts and organic solvents, to isolate the active cofactor.

-

Assay for Cocarboxylase Activity: The activity of the isolated fractions was tested by their ability to activate a washed yeast enzyme preparation (carboxylase) in the decarboxylation of pyruvate. The rate of CO₂ evolution was measured to quantify the activity.

-

Chemical Analysis: Through chemical analysis, they determined that cocarboxylase was a pyrophosphoric acid ester of thiamin.

The logical workflow of Lohmann and Schuster's discovery is depicted below:

The Enzymatic Synthesis and Metabolic Role of this compound

Following its discovery, the enzymatic synthesis of TPP from thiamin was elucidated. The enzyme responsible is thiamin pyrophosphokinase (TPK), which catalyzes the transfer of a pyrophosphate group from ATP to thiamin.

Thiamin + ATP → this compound + AMP

TPP was subsequently found to be a crucial coenzyme for a number of key enzymes in central metabolism.

TPP-Dependent Enzymes and their Metabolic Pathways

TPP's primary role is in the decarboxylation of α-keto acids and in the transfer of two-carbon units. Its importance is highlighted by its involvement in the following pathways:

-

Glycolysis and Citric Acid Cycle Link: TPP is an essential cofactor for the pyruvate dehydrogenase complex (PDH) , which catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

-

Citric Acid Cycle: TPP is also a cofactor for the α-ketoglutarate dehydrogenase complex , another key enzyme in the citric acid cycle.

-

Pentose Phosphate Pathway: TPP is required for the enzyme transketolase , which plays a crucial role in the non-oxidative phase of the pentose phosphate pathway, a pathway essential for the production of NADPH and the precursors for nucleotide synthesis.

-

Branched-Chain Amino Acid Metabolism: The branched-chain α-keto acid dehydrogenase complex , involved in the catabolism of leucine, isoleucine, and valine, also requires TPP.

The central role of TPP in carbohydrate metabolism is illustrated in the following diagram:

Quantitative Data from Historical and Modern Studies

| Enzyme | Substrate(s) | Coenzyme | Typical Assay Principle | Historical Quantitative Aspect | Modern Km for TPP (approx.) |

| Pyruvate Decarboxylase | Pyruvate | TPP, Mg²⁺ | Measurement of CO₂ evolution or acetaldehyde formation (coupled to alcohol dehydrogenase and NADH oxidation). | Rate of CO₂ production in the presence vs. absence of cocarboxylase fractions. | 10-50 µM |

| Transketolase | Ribose-5-phosphate, Xylulose-5-phosphate | TPP, Mg²⁺ | Measurement of sedoheptulose-7-phosphate or glyceraldehyde-3-phosphate formation. | Not available from initial discovery. | 0.1-1 µM |

| Pyruvate Dehydrogenase Complex | Pyruvate, NAD⁺, Coenzyme A | TPP, Lipoate, FAD | Measurement of NADH formation (spectrophotometrically at 340 nm). | Not available from initial discovery. | 0.1-1 µM |

Conclusion

The discovery of this compound, from the initial observations of beriberi to the elucidation of its central role as a coenzyme, represents a triumph of early biochemical research. The meticulous experimental work of pioneers like Eijkman, Jansen, Donath, Williams, Lohmann, and Schuster laid the foundation for our current understanding of vitamin function and enzyme catalysis. This in-depth guide has provided a technical overview of this history, emphasizing the experimental methodologies and the logical progression of scientific inquiry. For researchers and professionals in drug development, a thorough understanding of the history and function of essential coenzymes like TPP remains critical for identifying new therapeutic targets and developing novel treatments for metabolic disorders.

References

- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for flip-flop action of this compound-dependent enzymes revealed by human pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

Thiamin Pyrophosphate: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living systems.[1] It plays a central role in carbohydrate and amino acid metabolism by facilitating the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[2][3] TPP's involvement in critical metabolic pathways, such as the pentose phosphate pathway and the Krebs cycle, underscores its importance in cellular bioenergetics.[4] Dysregulation of TPP-dependent enzymes is implicated in a variety of pathological conditions, making these enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of action of TPP. Furthermore, it details experimental protocols for the synthesis and quantification of TPP, as well as for the assessment of TPP-dependent enzyme activity, and presents key kinetic data for these enzymes.

Chemical Structure and Physicochemical Properties

This compound is a derivative of thiamine, produced by the enzyme thiamine diphosphokinase.[3] Its structure is characterized by a pyrimidine ring and a thiazole ring, linked by a methylene bridge, with a pyrophosphate group attached to the hydroxyethyl side chain of the thiazole ring.[3] The thiazole ring is the catalytically active portion of the molecule.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉N₄O₇P₂S⁺ | [5] |

| Molecular Weight | 460.77 g/mol | [5] |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate | [6] |

| CAS Number | 154-87-0 | [5] |

| pKa (Strongest Acidic) | 1.78 | [5] |

| pKa (Strongest Basic) | 5.53 | [5] |

| UV Absorption Maximum (λmax) | 246 nm | [7] |

| Solubility | Water: 50 mg/mL | [5] |

Biosynthesis and Biological Role

Prokaryotic Biosynthesis of this compound

In prokaryotes such as Escherichia coli, the biosynthesis of TPP is a complex process involving two convergent pathways that synthesize the pyrimidine and thiazole moieties separately. These are then coupled to form thiamin monophosphate (TMP), which is subsequently phosphorylated to TPP.[4] The key steps are catalyzed by a series of enzymes, as depicted in the following pathway.

Mechanism of Action and Key Biological Roles

The catalytic activity of TPP is centered on the acidic proton at the C2 position of the thiazole ring.[3] Deprotonation of this carbon by the enzyme active site results in the formation of a reactive ylide, a carbanion that can act as a potent nucleophile.[8] This ylide attacks the carbonyl carbon of α-keto acid substrates, such as pyruvate or α-ketoglutarate. The positively charged nitrogen atom in the thiazole ring then acts as an electron sink, stabilizing the negative charge that develops on the substrate upon decarboxylation.

TPP is a critical cofactor for several key enzymes in central metabolism:

-

Pyruvate Dehydrogenase Complex (PDC): Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[9]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[10]

-

Transketolase (TK): A central enzyme in the non-oxidative branch of the pentose phosphate pathway, responsible for the interconversion of sugar phosphates.[11]

The catalytic cycle of TPP in the pyruvate dehydrogenase complex (E1 component) serves as a representative example of its mechanism.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of TPP from thiamine using thiamine pyrophosphokinase.

Materials:

-

Thiamine hydrochloride

-

Adenosine triphosphate (ATP)

-

Thiamine pyrophosphokinase (TPK)

-

Aqueous reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl₂)

Protocol:

-

Prepare a reaction mixture containing thiamine (0.1 to 50 g/L) and ATP in the aqueous buffer.[12]

-

Add MgCl₂ to the reaction mixture, as it is a required cofactor for TPK.

-

Initiate the reaction by adding the enzyme source (TPK).

-

Incubate the reaction mixture at a controlled temperature, typically between 20 to 50°C, for 1 to 48 hours.[12] During this time, TPP will accumulate in the mixture.[12]

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them for TPP content using HPLC (see section 3.2).

-

Once the desired conversion is achieved, terminate the reaction by denaturing the enzyme (e.g., by boiling or adding a protein precipitant like trichloroacetic acid).

-

Purify the TPP from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.

Quantification of this compound by HPLC

This protocol outlines a common method for the quantification of TPP in biological samples, such as whole blood, using high-performance liquid chromatography with fluorescence detection after pre-column derivatization to thiochrome.

Materials:

-

Whole blood collected in EDTA tubes

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Potassium ferricyanide (K₃[Fe(CN)₆]) solution

-

Sodium hydroxide (NaOH) solution

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of phosphate buffer and methanol)

-

TPP standards of known concentrations

Protocol:

-

Sample Preparation:

-

To 100 µL of whole blood, add a protein precipitant such as TCA.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Derivatization:

-

Mix the supernatant with an alkaline solution of potassium ferricyanide. This reaction oxidizes TPP to the highly fluorescent thiochrome pyrophosphate.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Perform chromatographic separation using a reversed-phase C18 column with a suitable mobile phase gradient.

-

Detect the thiochrome pyrophosphate using a fluorescence detector, with excitation and emission wavelengths typically around 375 nm and 435 nm, respectively.

-

-

Quantification:

-

Prepare a calibration curve using TPP standards of known concentrations that have undergone the same derivatization procedure.

-

Quantify the amount of TPP in the sample by comparing its peak area to the calibration curve.

-

TPP-Dependent Enzyme Activity Assays

This is a coupled-enzyme spectrophotometric assay that measures the rate of NADH production, which is proportional to PDC activity.

Materials:

-

PDC Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT

-

Substrate Solution: 100 mM Sodium Pyruvate

-

Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM TPP

-

Sample: Isolated mitochondria or cell/tissue homogenate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture with final concentrations of 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 5 mM Sodium Pyruvate, 1 mM NAD⁺, 0.2 mM CoA, and 0.2 mM TPP.[11]

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.[11]

-

Initiate the reaction by adding the sample (e.g., 10-50 µg of protein).[11]

-

Immediately monitor the increase in absorbance at 340 nm over time.[11]

-

Calculate the PDC activity using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹.[11] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[11]

This assay is commonly performed on erythrocyte hemolysates and is a functional test for thiamine status. It measures the consumption of NADH in a coupled reaction.

Materials:

-

TK Assay Buffer: 100 mM Tris-HCl (pH 7.6)

-

Substrate Solution: 50 mM Ribose-5-phosphate (R5P), 25 mM Xylulose-5-phosphate (X5P)

-

Cofactor and Coupling Reagents: 10 mM NADH, Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (GDH)

-

Sample: Erythrocyte hemolysate

Protocol:

-

Prepare a reaction mixture with final concentrations of 100 mM Tris-HCl (pH 7.6), 5 mM R5P, and 0.2 mM NADH, along with the coupling enzymes TPI and GDH.[11]

-

Add the erythrocyte hemolysate to the reaction mixture and pre-incubate at 37°C for 10 minutes.[11]

-

Initiate the reaction by adding X5P to a final concentration of 2.5 mM.[11]

-

Immediately monitor the decrease in absorbance at 340 nm over time.[11]

-

Calculate the rate of NADH oxidation to determine the transketolase activity.[11]

Quantitative Data for TPP-Dependent Enzymes

The kinetic parameters of TPP-dependent enzymes are crucial for understanding their function and for the development of inhibitors. Table 2 summarizes key kinetic constants for TPP and primary substrates for some of the major TPP-dependent enzymes.

| Enzyme | Organism/Tissue | Ligand | Kinetic Constant | Value | Reference(s) |

| Pyruvate Dehydrogenase | Pig Heart | TPP | Kd | 6.2-8.2 µM | [1][13] |

| TPP | Km | 50 ± 10 nM | [1][13] | ||

| Pyruvate | Km | 25 ± 4 µM | [1][13] | ||

| NAD⁺ | Km | 53 ± 5 µM | [1][13] | ||

| CoA | Km | 1.9 ± 0.2 µM | [1][13] | ||

| Transketolase | Human Erythrocytes | TPP | Km | 65 ± 14 nM | [14] |

| M. tuberculosis | Ribose-5-phosphate | Km,app | 0.82 ± 0.12 mM | [15] | |

| Fructose-6-phosphate | Km,app | 0.63 ± 0.09 mM | [15] | ||

| Xylulose-5-phosphate | Km,app | 0.35 ± 0.12 mM | [15] | ||

| α-Ketoglutarate Dehydrogenase | Mitochondria | α-Ketoglutarate | Km | 0.67 mM | [10] |

High-Throughput Screening for TPP-Dependent Enzyme Inhibitors

The critical role of TPP-dependent enzymes in various diseases has made them attractive targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel inhibitors. A general workflow for an HTS campaign is outlined below.

Conclusion

This compound is a coenzyme of fundamental importance in cellular metabolism. Its unique chemical properties enable it to catalyze essential reactions in carbohydrate and amino acid metabolism. A thorough understanding of its structure, properties, and the kinetics of the enzymes that depend on it is crucial for researchers in the fields of biochemistry, molecular biology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of TPP and its associated enzymes in health and disease, and for the discovery of novel therapeutic agents that target these critical metabolic pathways.

References

- 1. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ymdb.ca [ymdb.ca]

- 6. bioassaysys.com [bioassaysys.com]

- 7. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. CHEM 245 - Lecture 26 [guweb2.gonzaga.edu]

- 10. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. EP0417953A1 - Process for producing thiamine phosphates - Google Patents [patents.google.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiamin Pyrophosphate Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymatic reactions central to carbohydrate and amino acid metabolism in all domains of life. In bacteria, the de novo biosynthesis of TPP is a vital pathway, the disruption of which can have significant consequences for cell viability. This makes the enzymes involved in TPP biosynthesis attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core TPP biosynthesis pathway in bacteria, with a focus on the key enzymes, their kinetic properties, and detailed experimental protocols for their study.

The bacterial TPP biosynthesis pathway is a bifurcated pathway that involves the independent synthesis of two heterocyclic moieties: 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P). These two intermediates are then coupled to form thiamin monophosphate (TMP), which is subsequently phosphorylated to yield the active cofactor, TPP. The best-studied examples of this pathway are in Escherichia coli and Bacillus subtilis.[1]

The Core Biosynthesis Pathway

The core pathway for de novo TPP biosynthesis in bacteria can be summarized in the following key enzymatic steps:

-

Pyrimidine Moiety Synthesis (HMP-PP):

-

ThiC (HMP-P Synthase): This radical S-adenosylmethionine (SAM) enzyme catalyzes a complex rearrangement of 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[1]

-

ThiD (HMP-P Kinase): ThiD phosphorylates HMP-P to generate HMP-PP.[1]

-

-

Thiazole Moiety Synthesis (THZ-P):

-

The biosynthesis of THZ-P is more complex and can vary between bacterial species. In E. coli, it involves the concerted action of several enzymes, including Dxs, ThiF, ThiS, ThiG, ThiH, and ThiI, which utilize 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine as precursors.[2] In B. subtilis, the enzyme ThiO replaces ThiH and utilizes glycine instead of tyrosine.[2]

-

-

Coupling and Final Phosphorylation:

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the TPP biosynthesis pathway.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax | kcat | Reference(s) |

| ThiE | Escherichia coli | HMP-PP | 1 | - | - | |

| THZ-P | 2 | - | - | |||

| ThiL | Pseudomonas aeruginosa | ATP | 111 ± 8 | 4.0 ± 0.2 nmol·min⁻¹ | - | [3][5] |

| TMP | 8.0 ± 3.5 | 4.0 ± 0.2 nmol·min⁻¹ | - | [3][5] |

Note: Data for ThiC and ThiD are currently limited in the publicly available literature.

Regulation of TPP Biosynthesis: The TPP Riboswitch

Bacteria employ a sophisticated regulatory mechanism to control TPP biosynthesis, primarily through the action of TPP riboswitches. These are structured non-coding RNA elements located in the 5' untranslated regions of mRNAs encoding TPP biosynthesis and transport proteins. When intracellular TPP concentrations are high, TPP binds directly to the riboswitch, inducing a conformational change in the RNA structure.[2] This change typically results in the formation of a terminator hairpin, leading to premature transcription termination, or the sequestration of the ribosome binding site, thus inhibiting translation.[6] This feedback inhibition mechanism allows bacteria to efficiently conserve energy by halting the production of TPP when it is not needed.

| Riboswitch | Organism | Ligand | Kd (nM) | Kinetic/Thermodynamic Control | Reference(s) |

| thiM | Escherichia coli | TPP | - | Kinetic | [2][6][7] |

| thiC | Escherichia coli | TPP | - | Kinetic | [2][6][7] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core TPP biosynthesis pathway and the regulatory logic of the TPP riboswitch.

Experimental Protocols

Protocol 1: Recombinant Thi-Enzyme Purification (General Protocol for His-tagged Proteins)

This protocol provides a general framework for the purification of His-tagged Thi enzymes (ThiC, ThiD, ThiE, ThiL) from E. coli.

1. Expression: a. Transform E. coli BL21(DE3) with the appropriate expression plasmid containing the His-tagged Thi-enzyme gene. b. Grow the culture at 37°C in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic to an OD600 of 0.6-0.8. c. Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to enhance protein solubility. d. Harvest the cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in binding buffer (20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4) containing a protease inhibitor cocktail. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 18,000 rpm for 40 minutes at 4°C to pellet cell debris. d. Filter the supernatant through a 0.22 µm filter.

3. Affinity Chromatography (IMAC): a. Equilibrate a HisTrap™ column (or similar Ni-NTA resin) with binding buffer. b. Load the cleared lysate onto the column. c. Wash the column with binding buffer to remove unbound proteins. d. Elute the target protein with a linear gradient of elution buffer (20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4).

4. Concentration and Storage: a. Concentrate the eluted fractions containing the purified protein using an Amicon® Ultra Centrifugal Filter. b. Snap-freeze the purified protein in liquid nitrogen and store at -80°C. c. Verify protein purity by SDS-PAGE.

Protocol 2: ThiL (Thiamin Monophosphate Kinase) Enzyme Assay

This protocol is adapted for measuring the activity of ThiL.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 10 µg of purified ThiL enzyme

- Varying concentrations of TMP (e.g., 0-50 µM)

- Varying concentrations of ATP (e.g., 25, 50, 100 µM)

- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

2. Assay Procedure: a. Pre-incubate the reaction mixture without ATP at the desired temperature (e.g., 37°C) for 5 minutes. b. Initiate the reaction by adding ATP. c. Incubate for a defined period (e.g., 30 minutes). d. Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

3. TPP Quantification (Thiochrome Assay): a. Derivatize the TPP product to the fluorescent compound thiochrome by adding an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution (e.g., NaOH). b. Separate the thiochrome derivative from the remaining substrates by reverse-phase HPLC. c. Quantify the thiochrome by fluorescence detection (excitation ~365 nm, emission ~450 nm). d. Calculate the amount of TPP formed by comparing the fluorescence signal to a standard curve of known TPP concentrations.

Conclusion and Future Directions

The this compound biosynthesis pathway in bacteria represents a validated and promising area for the discovery of novel antibacterial agents. The essential nature of this pathway, coupled with the absence of a homologous de novo synthesis pathway in humans, provides a clear therapeutic window. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, regulatory mechanisms, and foundational experimental protocols.

Future research in this field should focus on:

-

Comprehensive Kinetic Characterization: Obtaining detailed kinetic parameters (Km, Vmax, kcat) for all the key enzymes, particularly ThiC and ThiD, from a range of pathogenic bacteria.

-

High-Throughput Screening Assays: Development and optimization of robust, high-throughput screening assays for each of the Thi enzymes to facilitate the discovery of novel inhibitors.

-

Structural Biology: Elucidation of the three-dimensional structures of all Thi enzymes, in complex with their substrates and inhibitors, to guide structure-based drug design.

-

In Vivo Validation: Rigorous testing of promising inhibitors in bacterial cell culture and animal models of infection to assess their efficacy and pharmacokinetic properties.

By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to exploit the bacterial TPP biosynthesis pathway as a rich source of novel antibacterial drug targets.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 7. med.upenn.edu [med.upenn.edu]

The Linchpin of Metabolism: Thiamin Pyrophosphate as an Indispensable Coenzyme for Pyruvate Dehydrogenase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate Dehydrogenase Complex (PDC) represents a critical juncture in cellular metabolism, orchestrating the irreversible conversion of pyruvate into acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] The catalytic heart of this multi-enzyme complex resides in the E1 subunit, pyruvate dehydrogenase, which is entirely dependent on the coenzyme thiamin pyrophosphate (TPP). This technical guide provides an in-depth examination of the pivotal role of TPP in the function of pyruvate dehydrogenase. It delves into the intricate mechanistic details of TPP-mediated catalysis, the structural organization of the PDC, and the kinetics of this vital metabolic process. Furthermore, this document presents detailed experimental protocols for the purification and activity assessment of the PDC, alongside a discussion of its regulation, offering a comprehensive resource for researchers in metabolic diseases and professionals engaged in drug development.

Introduction: The Pyruvate Dehydrogenase Complex

The Pyruvate Dehydrogenase Complex is a sophisticated molecular machine responsible for the oxidative decarboxylation of pyruvate.[1] This reaction is a key control point in cellular energy metabolism.[2] The overall reaction catalyzed by the PDC is:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+ [1]

The complex is composed of multiple copies of three core enzymes:

-

Pyruvate Dehydrogenase (E1): Catalyzes the TPP-dependent decarboxylation of pyruvate.[1][3]

-

Dihydrolipoyl Transacetylase (E2): Transfers the acetyl group to Coenzyme A.[3][4]

-

Dihydrolipoyl Dehydrogenase (E3): Regenerates the oxidized form of the lipoamide cofactor.[4][5]

These enzymes work in a coordinated fashion to channel substrates and intermediates, ensuring high efficiency and minimizing the diffusion of reactive intermediates.[6]

The Central Role of this compound (TPP)

This compound, the biologically active form of vitamin B1, is an essential coenzyme for the E1 component of the PDC.[1][7] Its unique chemical properties are central to the decarboxylation of α-keto acids like pyruvate.[7] The key feature of TPP is the acidic proton on the C2 atom of the thiazolium ring.[8] Deprotonation of this carbon results in the formation of a reactive ylide, a potent nucleophile that initiates the catalytic cycle.[8][9]

Mechanism of TPP in Pyruvate Decarboxylation

The TPP-dependent decarboxylation of pyruvate within the E1 active site proceeds through a series of well-defined steps:

-

Ylide Formation: The acidic proton on the C2 of the TPP thiazolium ring is abstracted, forming the nucleophilic ylide.[8][9]

-

Nucleophilic Attack: The TPP ylide attacks the carbonyl carbon of pyruvate, forming a covalent adduct.[9]

-

Decarboxylation: The resulting intermediate undergoes decarboxylation, releasing CO2. The thiazolium ring of TPP acts as an electron sink, stabilizing the resulting carbanion.[9]

-

Formation of Hydroxyethyl-TPP (HE-TPP): The carbanion is protonated to form the hydroxyethyl-TPP intermediate.[10]

-

Reductive Acetylation of Lipoamide: The hydroxyethyl group is transferred from HE-TPP to the oxidized lipoamide cofactor on the E2 subunit. This is a redox reaction where the hydroxyethyl group is oxidized to an acetyl group, and the lipoamide disulfide is reduced to a dithiol, forming an acetyl-dihydrolipoamide thioester.[3][6]

-

TPP Regeneration: The TPP ylide is regenerated, ready for the next catalytic cycle.[9]

Quantitative Data

The following tables summarize key kinetic and binding parameters for the pyruvate dehydrogenase complex and its interaction with this compound.

Table 1: Kinetic Parameters for Pyruvate Dehydrogenase Complex

| Organism/Tissue | Substrate | Km | kcat | Reference |

| Pig Heart | Pyruvate | 25 ± 4 µM | - | [11] |

| Pig Heart | This compound (TPP) | 50 ± 10 nM | - | [11] |

| Pig Heart | Coenzyme A (CoA) | 1.9 ± 0.2 µM | - | [11] |

| Pig Heart | NAD+ | 53 ± 5 µM | - | [11] |

| Yeast | Pyruvate | - | 10 s-1 | [12] |

Note: Kinetic values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Table 2: Binding Affinity of this compound to Pyruvate Dehydrogenase

| Organism/Tissue | Form of Pyruvate Dehydrogenase | Kd | Reference |

| Pig Heart | Apoenzyme | 6.2 - 8.2 µM | [11] |

| Pig Heart | Phosphorylated | ~15 µM | [11] |

Experimental Protocols

Purification of the Pyruvate Dehydrogenase Complex from Zymomonas mobilis

This protocol is adapted from a published method for the purification of the PDH complex.[13]

Materials:

-

50 L culture of Zymomonas mobilis

-

50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM PMSF

-

Protamine sulfate

-

French press

-

Centrifuge

Procedure:

-

Harvest a 50-liter culture of anaerobically grown Z. mobilis by centrifugation. This should yield approximately 250 g (wet weight) of cells.[13]

-

Resuspend the cell pellet in 350 ml of 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM PMSF.[13]

-

Disrupt the cells using a French press at 9,000 lb/in2.[13]

-

Centrifuge the lysate for 30 minutes at 14,000 rpm to remove cell debris.[13]

-

To the supernatant, add 0.1% (w/v) protamine sulfate to precipitate nucleic acids.[13]

-

Centrifuge to remove the precipitated nucleic acids. The supernatant contains the crude PDH complex.[13]

-

Further purification steps, such as ammonium sulfate precipitation and column chromatography (e.g., size exclusion, ion exchange), are typically required to achieve homogeneity. The specific details of these subsequent steps may need to be optimized based on the specific characteristics of the complex from this organism.

Spectrophotometric Assay for Pyruvate Dehydrogenase Activity

This protocol describes a coupled enzyme assay to measure PDH activity by monitoring the reduction of a tetrazolium salt.[14][15]

Materials:

-

Assay Buffer: 0.25 M Tris-HCl (pH 8.0)[16]

-

Sodium Pyruvate (0.2 M)[16]

-

Coenzyme A (4 mM, prepare fresh)[16]

-

NAD+ (40 mM, prepare fresh)[16]

-

This compound (TPP, 40 mM, prepare fresh)[16]

-

MgCl2 (10 mM)[16]

-

Phenazine Methosulfate (PMS)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[14]

-

Microplate reader capable of measuring absorbance at 565 nm[17]

-

Cell or tissue lysate

Procedure:

-

Prepare the Reaction Mixture: In a microplate well, combine the assay buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, PMS, and MTT.

-

Initiate the Reaction: Add the cell or tissue lysate containing the PDH complex to the reaction mixture.

-

Monitor Absorbance: Immediately place the microplate in a reader and measure the increase in absorbance at 565 nm over time at a constant temperature (e.g., 25°C).[17] The rate of change in absorbance is proportional to the PDH activity.

-

Control Reactions: Perform control reactions lacking pyruvate or the enzyme extract to account for any background absorbance changes.

-

Calculate Activity: The activity of the PDH complex is calculated based on the rate of MTT reduction, using the molar extinction coefficient of the reduced MTT product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[16]

Visualizations

Signaling Pathways and Workflows

Caption: Overall structure and workflow of the Pyruvate Dehydrogenase Complex.

Caption: Catalytic cycle of TPP in the E1 subunit of pyruvate dehydrogenase.

References

- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Pyruvate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Tpp (coenzyme chemistry) | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 13. Purification of the Pyruvate Dehydrogenase Multienzyme Complex of Zymomonas mobilis and Identification and Sequence Analysis of the Corresponding Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. CN101017134A - Spectrophotometry for testing activity of pyruvic acid dehydrogenase system - Google Patents [patents.google.com]

- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 17. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to the Mechanism of Action of Thiamin Pyrophosphate (TPP)-Dependent Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a diverse family of enzymes that catalyze fundamental reactions in carbohydrate and amino acid metabolism.[1][2] These enzymes play critical roles in cellular respiration, biosynthesis, and detoxification pathways, making them attractive targets for drug development. This guide provides a comprehensive overview of the core catalytic mechanisms employed by TPP-dependent enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers in academia and industry.

The Core Chemistry of this compound Catalysis

The catalytic power of TPP lies in the unique chemical properties of its thiazolium ring.[1][3] The proton on the C2 carbon of this ring is unusually acidic, allowing for its deprotonation within the enzyme's active site to form a potent nucleophilic carbanion, often referred to as an ylid.[1][4] This ylid is the key reactive species that initiates the catalytic cycle.

The general mechanism of TPP-dependent enzymes can be summarized in three fundamental steps:

-

Nucleophilic Attack: The TPP ylid attacks the electrophilic carbonyl carbon of a substrate (typically an α-keto acid or α-keto sugar).[1][5]

-

Covalent Intermediate Formation: This attack forms a covalent bond between the cofactor and the substrate, generating a key intermediate. The positively charged nitrogen of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops on the substrate during bond cleavage.[3][6]

-

Bond Cleavage and Product Release: A carbon-carbon bond adjacent to the original carbonyl group is cleaved. This can be a decarboxylation event or the cleavage of a larger fragment. The resulting intermediate then rearranges, leading to the release of the product(s) and the regeneration of the TPP cofactor for the next catalytic cycle.[1]

Major Classes of TPP-Dependent Enzymes and Their Mechanisms

TPP-dependent enzymes are broadly classified based on the type of reaction they catalyze. The three primary classes are decarboxylases, transketolases, and 2-oxoacid dehydrogenase multienzyme complexes.

α-Keto Acid Decarboxylases (e.g., Pyruvate Decarboxylase)

Pyruvate decarboxylase (PDC) is a canonical example, playing a crucial role in anaerobic fermentation in organisms like yeast.[4][7] It catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide.[4][7]

Catalytic Cycle of Pyruvate Decarboxylase:

-

Ylid Formation: The C2-H of TPP is deprotonated.

-

Nucleophilic Attack: The TPP ylid attacks the carbonyl carbon of pyruvate.

-

Intermediate Formation: A covalent adduct, C2α-lactylthis compound (LTPP), is formed.[6]

-

Decarboxylation: The carboxyl group of pyruvate is eliminated as CO₂, a step facilitated by the electron-withdrawing capacity of the thiazolium ring. This generates a resonance-stabilized enamine/carbanion intermediate, 2-(α-hydroxyethyl)this compound (HE-TPP).[4][6][8]

-

Product Release: The enamine intermediate is protonated.

-

Cofactor Regeneration: Acetaldehyde is released, regenerating the TPP ylid.[4][5]

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. New Perspectives on Thiamine Catalysis: From Enzymic to Biomimetic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Function [chem.uwec.edu]

The Crucial Role of Thiamin Pyrophosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for several key enzymes in cellular metabolism. Within the non-oxidative branch of the pentose phosphate pathway (PPP), TPP is paramount for the function of transketolase, an enzyme that facilitates the interconversion of sugar phosphates, thereby linking the PPP with glycolysis. This technical guide provides an in-depth examination of TPP's role in the catalytic activity of transketolase, presenting quantitative kinetic data, detailed experimental protocols for assessing enzyme function, and visual representations of the involved pathways and workflows. A comprehensive understanding of the TPP-transketolase interaction is critical for research into metabolic disorders, neurological diseases, and for the development of novel therapeutic agents targeting these pathways.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] It is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH), a primary cellular reductant, and for producing pentose sugars, including ribose-5-phosphate, an essential precursor for nucleotide and nucleic acid synthesis. The PPP is bifurcated into an oxidative and a non-oxidative phase. While the oxidative phase is characterized by the production of NADPH, the non-oxidative phase involves a series of reversible sugar phosphate transformations catalyzed by transketolase and transaldolase.

Transketolase (EC 2.2.1.1) is a TPP-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2] This function is critical for the interconversion of five-, three-, four-, and seven-carbon sugar phosphates, thereby maintaining a balance of intermediates that can re-enter the glycolytic pathway. The catalytic activity of transketolase is entirely dependent on the presence of its cofactor, this compound (TPP).[3]

This compound and the Transketolase Catalytic Mechanism

The catalytic cycle of transketolase hinges on the unique chemical properties of the thiazolium ring of TPP. The mechanism can be summarized in the following key steps:

-

Ylid Formation: A proton is abstracted from the C2 position of the thiazolium ring of TPP, forming a highly reactive carbanion, or ylid.[3]

-

Nucleophilic Attack: The TPP ylid nucleophilically attacks the carbonyl carbon of a ketose substrate, such as xylulose-5-phosphate.[3]

-

Carbon-Carbon Bond Cleavage: This attack leads to the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving a two-carbon glycoaldehyde fragment covalently attached to TPP, forming the α,β-dihydroxyethyl-TPP intermediate.

-

Transfer to an Aldose Acceptor: The glycoaldehyde-TPP intermediate then transfers the two-carbon unit to an aldose acceptor substrate, such as ribose-5-phosphate or erythrose-4-phosphate, to form a new ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate).[2]

This catalytic cycle highlights the central role of TPP as a transient carrier of the two-carbon fragment, a function that is vital for the carbon-shuffling reactions of the non-oxidative PPP.

Quantitative Analysis of TPP-Transketolase Interaction

The interaction between TPP and transketolase has been the subject of extensive kinetic studies. The affinity of transketolase for its cofactor and substrates is crucial for its catalytic efficiency. Recent research has revealed the existence of two distinct forms of transketolase, a high-activity form (TKhigh) and a low-activity form (TKlow), which exhibit different affinities for TPP.[1] TKhigh is believed to be formed through the oxidation of the unmodified TKlow.[1]

Below is a summary of key quantitative data on the interaction between TPP and transketolase, as well as the kinetic parameters of transketolase for its primary substrates.

| Parameter | Enzyme/Substrate | Condition | Value | Reference |

| Dissociation Constant (Kd) for TPP | ||||

| Kd(high) | E. coli Transketolase (TKhigh) | 0 mM Mg2+ | 113 ± 40 µM | [1] |

| 18 mM Mg2+ | 1.3 µM | [1] | ||

| Kd(low) | E. coli Transketolase (TKlow) | 0 mM Mg2+ | 1.2 ± 0.4 mM | [1] |

| 18 mM Mg2+ | 2.9 mM | [1] | ||

| Apparent Michaelis Constant (Km) for TPP | ||||

| Apparent Km | Human Erythrocyte Transketolase | 1-hour pre-incubation with TPP | 65 ± 14 nM | [4] |

| TPP added simultaneously with substrates | 2.3 ± 1.6 µM | [4] | ||

| Michaelis Constant (Km) for Substrates | ||||

| Km for Xylulose-5-Phosphate | Wild-type Rat Transketolase | - | - | [5] |

| Arg433->Ala Mutant Rat Transketolase | - | 11.5-fold higher than wild-type | [5] | |

| Km for Ribose-5-Phosphate | Wild-type Rat Transketolase | - | - | [5] |

| Arg433->Ala Mutant Rat Transketolase | - | 24.3-fold higher than wild-type | [5] | |

| TPP Effect | ||||

| Healthy Individuals | - | 8.3% - 18.5% | [6] | |

| Patients with Wernicke's Encephalopathy | - | 28% - 67% | [6] |

Experimental Protocols

The assessment of transketolase activity, and by extension the functional thiamin status, is a cornerstone in both clinical diagnostics and metabolic research. The most common method is the erythrocyte transketolase activity (ETKA) assay.

Erythrocyte Transketolase Activity (ETKA) Assay

Principle:

This spectrophotometric assay measures the rate of disappearance of NADH. The glyceraldehyde-3-phosphate (G3P) produced by transketolase is converted to glycerol-3-phosphate by the sequential action of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is directly proportional to the transketolase activity. The "TPP effect" is determined by measuring the activity with and without the addition of exogenous TPP to the reaction mixture.

Materials:

-

Reagents:

-

Tris-HCl buffer (pH 7.6)

-

Ribose-5-phosphate (substrate)

-

This compound (TPP) solution

-

NADH

-

Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme mix

-

Saline solution (0.9% NaCl)

-

Saponin solution (for erythrocyte lysis)

-

-

Equipment:

-

Spectrophotometer capable of reading at 340 nm

-

Centrifuge

-

Incubator or water bath (37°C)

-

Micropipettes

-

Cuvettes or 96-well microplate

-

Procedure:

-

Sample Preparation (Erythrocyte Hemolysate):

-

Collect whole blood in a heparinized tube.

-

Centrifuge the blood sample to separate plasma and buffy coat from erythrocytes.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocytes three times with cold saline solution, centrifuging and removing the supernatant after each wash.

-

Lyse the packed erythrocytes by adding a saponin solution and incubating.

-

The resulting hemolysate is the source of transketolase.

-

-

Assay Protocol (performed in duplicate for basal and TPP-stimulated activity):

-

Prepare two sets of reaction mixtures. To the "TPP-stimulated" tubes, add a saturating concentration of TPP solution. To the "basal" tubes, add an equal volume of buffer.

-

Add the erythrocyte hemolysate to all tubes.

-

Pre-incubate the mixtures at 37°C for 15 minutes to allow for the reconstitution of the holoenzyme in the TPP-stimulated samples.

-

Prepare a reagent mixture containing Tris-HCl buffer, NADH, and the triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme mix.

-

Initiate the reaction by adding the substrate, ribose-5-phosphate, to all tubes.

-

Immediately transfer the reaction mixtures to cuvettes or a microplate and measure the change in absorbance at 340 nm over a fixed period (e.g., 10 minutes) at 37°C.

-

-

Calculation of Results:

-

Calculate the rate of NADH consumption (ΔA340/min) for both the basal and TPP-stimulated reactions.

-

Convert the rate of absorbance change to enzyme activity (U/L or U/g Hb) using the molar extinction coefficient of NADH.

-

Calculate the TPP effect as a percentage:

-

TPP Effect (%) = [ (Activitystimulated - Activitybasal) / Activitybasal ] x 100

-

-

Interpretation:

-

A low basal transketolase activity may indicate thiamin deficiency.

-

A high TPP effect (typically >15-25%, depending on the laboratory) is a more sensitive indicator of functional thiamin deficiency, as it reflects the proportion of apo-transketolase that can be activated by the addition of its cofactor.[6]

Visualizations

TPP-Dependent Reactions in the Pentose Phosphate Pathway

Caption: TPP-dependent transketolase reactions in the non-oxidative PPP.

Experimental Workflow for Assessing TPP's Role in Transketolase Activity

References

- 1. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical role of arg433 in rat transketolase activity as probed by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evaluation of a modified erythrocyte transketolase assay for assessing thiamine nutritional adequacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-Coenzymatic Functions of Thiamin Pyrophosphate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is classically recognized for its indispensable role as a coenzyme in fundamental metabolic pathways, including carbohydrate and amino acid metabolism.[1][2][3][4] However, a growing body of evidence reveals that TPP and its derivatives engage in a range of non-coenzymatic functions that are critical to cellular regulation and signaling. These non-canonical roles extend from the direct regulation of gene expression to the modulation of ion channels and the response to cellular stress. This technical guide provides an in-depth exploration of the non-coenzymatic functions of TPP, with a focus on the underlying molecular mechanisms, quantitative data, and the experimental protocols used to elucidate these functions. This information is intended to serve as a valuable resource for researchers investigating novel therapeutic targets and cellular signaling paradigms.

Gene Regulation by TPP Riboswitches

One of the most well-characterized non-coenzymatic functions of TPP is its role as a direct regulator of gene expression through interaction with TPP riboswitches.[5][6] These are highly structured non-coding RNA elements found predominantly in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) in bacteria, archaea, fungi, and plants.[6][7][8]

Upon binding TPP, the riboswitch undergoes a conformational change that typically leads to the sequestration of the ribosome binding site (RBS) or the formation of a transcriptional terminator stem, thereby repressing the expression of downstream genes.[5][6] These genes are often involved in the biosynthesis and transport of thiamin, establishing a negative feedback loop that allows the cell to sense and respond to changes in intracellular TPP concentrations.[9][10][11]

Signaling Pathway

The TPP riboswitch signaling pathway is a direct mechanism of gene regulation. High intracellular concentrations of TPP lead to its binding to the riboswitch aptamer domain, which in turn stabilizes a secondary structure in the expression platform that results in transcriptional termination or translational inhibition.

Allosteric Regulation of Protein Function

Beyond its role in gene regulation, TPP and its derivatives can act as allosteric modulators of protein activity, influencing enzymes that do not utilize TPP as a coenzyme.[12][13][14] This mode of regulation has been observed for key enzymes in central metabolism, suggesting a broader role for thiamin derivatives in metabolic control.

Identified protein targets for allosteric regulation by thiamin and its derivatives include:

-

Malate Dehydrogenase (MDH): Both cytoplasmic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase are regulated by thiamin compounds in opposing ways.[14]

-

Glutamate Dehydrogenase (GDH): Thiamin triphosphate (ThTP) and adenylated thiamin triphosphate (AThTP) have been shown to activate glutamate dehydrogenase.[12][13]

-

Pyridoxal Kinase: This enzyme is also subject to regulation by thiamin and TPP.[12]

The allosteric regulation of these enzymes suggests a mechanism by which thiamin can influence metabolic pathways beyond its classical coenzymatic functions, potentially impacting the malate-aspartate shuttle and the production of key metabolites.[12]

Role in Cellular Stress Responses

Thiamin and TPP play a significant role in the cellular response to oxidative stress.[15][16][17][18] Studies in various organisms, including plants and yeast, have demonstrated that exposure to oxidative stress leads to an accumulation of thiamin and TPP.[15] This accumulation is often accompanied by the upregulation of genes involved in thiamin biosynthesis.[15] The protective effects of thiamin are attributed to its ability to enhance the production of reducing equivalents, such as NADPH, through the pentose phosphate pathway, and potentially through direct radical scavenging activities.[17]

Signaling Pathway in Oxidative Stress

Under conditions of oxidative stress, there is an increased demand for reducing power to counteract the damaging effects of reactive oxygen species (ROS). The upregulation of thiamin biosynthesis and the subsequent increase in TPP levels enhance the activity of TPP-dependent enzymes in the pentose phosphate pathway, leading to increased NADPH production. This, in turn, supports the regeneration of antioxidants like glutathione.

Neurological Functions and Signaling

Thiamin and its phosphorylated derivatives have long been implicated in neurological function, with deficiencies leading to severe neurological disorders.[15][17][18] Beyond the coenzymatic role of TPP in neuronal energy metabolism, non-coenzymatic functions are emerging. Thiamin triphosphate (ThTP) is considered a neuroactive compound that can modulate neuronal activity.[19][20][21][22]

-

Ion Channel Modulation: ThTP has been shown to activate a high-conductance anion channel in neuroblastoma cells, suggesting a role in regulating neuronal excitability.[19][20] The activation appears to be irreversible, possibly due to channel phosphorylation by ThTP.[19]

-

Neurotransmitter Systems: ThTP may also be involved in cholinergic and serotonergic neurotransmission.[15]

The precise molecular mechanisms and signaling pathways through which thiamin derivatives exert these effects are still under active investigation, but they represent a promising area for the development of novel neuroprotective and neuromodulatory therapies.[15][17][18]

ThTP-Mediated Neuronal Signaling

The activation of anion channels by ThTP can lead to changes in membrane potential and neuronal firing, thereby influencing synaptic transmission.

Quantitative Data

The following tables summarize the available quantitative data on the non-coenzymatic interactions of TPP and its derivatives.

Table 1: TPP Riboswitch Binding Affinities

| Organism/Gene | Ligand | Method | Dissociation Constant (Kd) | Reference |

| E. coli thiM | TPP | In-line probing | 50 nM | [23] |

| A. tabrizica | TPP | In-line probing | 110 ± 10 nM | [23] |

| A. aestuarii | TPP | In-line probing | 130 ± 20 nM | [23] |

| E. coli thiM | TPP | SPR | 1.0 ± 0.2 nM | [23] |

| A. tabrizica | TPP | SPR | 1.8 ± 0.3 nM | [23] |

| A. aestuarii | TPP | SPR | 2.1 ± 0.4 nM | [23] |

| A. thaliana ThiC | TPP | Allosteric Ribozyme Assay | 1.2 ± 0.2 µM | [24] |

| E. coli thiM | Thiamine | ITC | 11 µM | [25] |

| E. coli thiM | TPPc | ITC | 19 nM | [25] |

Table 2: Allosteric Regulation and Other Interactions

| Protein/Channel | Ligand | Effect | Quantitative Data | Organism/System | Reference |

| Malate Dehydrogenase (MDH) | Thiamin/ThDP | Allosteric Regulation | - | Bovine/Rat Brain | [13][14] |

| Glutamate Dehydrogenase (GDH) | ThTP/AThTP | Activation | - | Bovine/Rat Brain | [12][13] |

| High-Conductance Anion Channel | ThTP | Activation | EC50 ≈ 0.5-1 µM | Neuroblastoma Cells | [19] |

| p53 | TPP | Potential Interaction | Kd not determined | - | [26][27][28] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the non-coenzymatic functions of TPP.

Isothermal Titration Calorimetry (ITC) for TPP-Protein Interactions

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5][6][29][30][31]

Protocol:

-

Sample Preparation:

-

Express and purify the protein of interest to >95% purity.

-

Prepare a stock solution of TPP in the same buffer as the protein. The buffer should be degassed to prevent bubble formation.

-

Accurately determine the concentrations of both the protein and TPP solutions.

-

-

Instrument Setup:

-

Thoroughly clean the ITC sample and reference cells.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading:

-

Load the protein solution into the sample cell (typically ~200-300 µL).

-

Load the TPP solution into the injection syringe (typically ~40-50 µL). The concentration of TPP in the syringe should be 10-20 times higher than the protein concentration in the cell.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of larger, equal-volume injections (e.g., 2 µL).

-

Allow the system to equilibrate between injections until the heat signal returns to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of TPP to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR) for TPP-Riboswitch Interactions

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[2][9][32][33][34]

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip with a suitable surface chemistry (e.g., streptavidin-coated for biotinylated RNA).

-

Prepare the riboswitch RNA with a 5' or 3' biotin tag.

-

Immobilize the biotinylated riboswitch onto the streptavidin-coated sensor chip.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of TPP in running buffer. The concentration range should span at least 10-fold above and below the expected Kd.

-

-

Binding Measurement:

-

Inject the TPP solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to observe the association phase.

-

After the association phase, inject running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

Generate sensorgrams by plotting RU versus time.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) as kd/ka.

-

Measurement of Oxidative Stress Markers

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.[1][35][36]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with thiamin or TPP for a specified period.

-

Induce oxidative stress with an agent such as H2O2 or tert-butyl hydroperoxide.

-

-

Sample Preparation:

-

Harvest the cells and lyse them in a suitable buffer.

-

Centrifuge the lysate to remove cellular debris.

-

-

Thiobarbituric Acid Reactive Substances (TBARS) Reaction:

-

Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

-

Measurement:

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification:

-

Generate a standard curve using a known concentration of MDA.

-

Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the lysate.

-

DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[16][37][38][39][40]

Protocol:

-

Cell Culture and Staining:

-

Culture cells in a multi-well plate.

-

Load the cells with DCFDA by incubating them in a medium containing the dye for 30-60 minutes at 37°C.

-

-

Treatment:

-

Wash the cells to remove excess DCFDA.

-

Treat the cells with thiamin or TPP, followed by an inducer of oxidative stress.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity relative to control cells to determine the level of ROS production.

-

Conclusion

The non-coenzymatic functions of this compound and its derivatives represent a paradigm shift in our understanding of this essential vitamin. From the direct control of gene expression via riboswitches to the allosteric regulation of metabolic enzymes and the modulation of neuronal signaling and stress responses, TPP is emerging as a versatile signaling molecule. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of these non-canonical roles. A deeper understanding of these functions holds significant promise for the development of novel therapeutic strategies for a range of diseases, including metabolic disorders, neurodegenerative diseases, and infectious diseases where TPP-dependent pathways are critical. Further research into the quantitative aspects of these interactions and the elucidation of the complete signaling cascades will undoubtedly uncover new layers of complexity in cellular regulation and open up new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. "Insights into the regulation of malate dehydrogenase: inhibitors, acti" by Betsy M. Martinez-Vaz, Alicia L. Howard et al. [fisherpub.sjf.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TPP riboswitch-dependent regulation of an ancient thiamin transporter in Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiamine pyrophosphate (TPP) negatively regulates transcription of some thi genes of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis | Semantic Scholar [semanticscholar.org]

- 13. Regulation of Malate Dehydrogenases and Glutamate Dehydrogenase of Mammalian Brain by Thiamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protein.bio.msu.ru [protein.bio.msu.ru]

- 15. mdpi.com [mdpi.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiamine triphosphate activates an anion channel of large unit conductance in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Metabolism of thiamine triphosphate in rat brain: correlation with chloride permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 26. Insight into the Structural Basis of Pro- and Antiapoptotic p53 Modulation by ASPP Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. An induced fit mechanism regulates p53 DNA binding kinetics to confer sequence specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 31. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 32. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 33. dhvi.duke.edu [dhvi.duke.edu]

- 34. scispace.com [scispace.com]

- 35. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 36. padginteb.com [padginteb.com]

- 37. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 38. researchgate.net [researchgate.net]

- 39. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 40. echemi.com [echemi.com]

Thiamin Pyrophosphate: A Linchpin in Neurological Function and a Target in Neurological Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiamin (Vitamin B1), a vital water-soluble vitamin, is indispensable for cellular metabolism throughout the body and plays a particularly critical role in the central and peripheral nervous systems. Its biologically active form, thiamin pyrophosphate (TPP), also known as thiamin diphosphate, functions as an essential cofactor for a number of enzymes pivotal to carbohydrate and energy metabolism.[1] The brain's high energy demand and reliance on glucose metabolism make it exquisitely vulnerable to thiamin deficiency. Consequently, impaired TPP-dependent processes are implicated in a spectrum of neurological disorders, ranging from acute encephalopathies to chronic neurodegenerative diseases. This technical guide provides a comprehensive overview of the role of TPP in neurological function and disease, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key pathways and workflows.

The Central Role of this compound in Neurometabolism

Thiamin is transported across the blood-brain barrier and into neuronal and glial cells, where it is phosphorylated to TPP by the enzyme thiamin pyrophosphokinase.[2] TPP's primary role is as a cofactor for three critical enzymes in glucose metabolism:

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondria, PDC catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[3]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme within the TCA cycle, KGDHC is responsible for the conversion of α-ketoglutarate to succinyl-CoA.[4]

-

Transketolase (TKT): A cytosolic enzyme in the pentose phosphate pathway (PPP), TKT plays a crucial role in the production of NADPH for antioxidant defense and the synthesis of nucleotide precursors.[5]

Disruption of these enzymatic activities due to TPP deficiency leads to impaired cerebral energy metabolism, increased oxidative stress, and the accumulation of toxic byproducts such as lactate, ultimately contributing to neuronal dysfunction and cell death.[6]

This compound in Neurological Disease

Impairments in TPP-dependent pathways are a hallmark of several neurological conditions.

Wernicke-Korsakoff Syndrome (WKS)

WKS is a severe neurological disorder caused by thiamin deficiency, most commonly associated with chronic alcoholism. The acute phase, Wernicke's encephalopathy, is characterized by confusion, ataxia, and ophthalmoplegia. If left untreated, it can progress to Korsakoff syndrome, a chronic condition marked by profound amnesia. The underlying pathology involves focal lesions in the thalamus, mammillary bodies, and brainstem, areas with high thiamin turnover.[5] A key diagnostic indicator is a significant reduction in erythrocyte transketolase activity.[5]

Leigh Syndrome

Leigh syndrome is a progressive neurodegenerative disorder of infancy and early childhood, often caused by genetic mutations affecting mitochondrial function, including defects in TPP-dependent enzymes or thiamin transport.[7][8] The characteristic neuropathological findings are bilateral, symmetric necrotic lesions in the basal ganglia, thalamus, and brainstem. Clinical features include developmental regression, hypotonia, ataxia, and respiratory abnormalities. Some forms of Leigh syndrome are responsive to high-dose thiamin supplementation.[9]

Alzheimer's Disease (AD)

A growing body of evidence links impaired thiamin metabolism to the pathophysiology of Alzheimer's disease. Studies have reported reduced activity of TPP-dependent enzymes, such as PDC and KGDHC, in the brains of AD patients.[10][11][12] This enzymatic dysfunction may contribute to the characteristic cerebral glucose hypometabolism observed in AD. While cerebrospinal fluid (CSF) levels of TPP in AD patients may not always be significantly different from controls, plasma levels have been found to be lower.[13][14]

Parkinson's Disease (PD)

Reduced activity of the α-ketoglutarate dehydrogenase complex has been observed in the substantia nigra of Parkinson's disease patients.[15] Some studies have also reported lower levels of free thiamin in the CSF of individuals with PD.[15] The potential role of thiamin deficiency in the neurodegenerative process of PD is an active area of research.

Quantitative Data on TPP and Enzyme Activity in Neurological Disorders

The following tables summarize key quantitative findings from the literature regarding TPP levels and the activity of TPP-dependent enzymes in various neurological conditions.

Table 1: this compound (TPP) and its Derivatives in Cerebrospinal Fluid (CSF) and Plasma

| Condition | Analyte | Patient Concentration (nmol/L) | Control Concentration (nmol/L) | Key Findings | Reference(s) |

| Alzheimer's Disease | CSF TPP | No significant difference | No significant difference | While plasma TPP levels were lower in AD patients, CSF levels did not significantly differ from controls. | [13][14] |

| Plasma TPP | Significantly lower | Higher than AD patients | Plasma TPP levels were significantly lower in the AD patient group. | [13][14] | |

| Parkinson's Disease | CSF Free Thiamin | Lower | Higher than PD patients | CSF free thiamin levels were lower in the PD patient group. | [15] |

| CSF TPP | No significant difference | No significant difference | No significant difference in CSF TPP levels between PD patients and controls. | [15] | |

| Amyotrophic Lateral Sclerosis (ALS) | CSF Thiamin Monophosphate (TMP) | Significantly decreased | Higher than ALS patients | TMP values in the CSF of ALS patients were significantly decreased. | [16] |

| Leigh Syndrome (Thiamin Transporter-2 Deficiency) | CSF Free Thiamin | Markedly reduced | Normal range | A profound deficiency of free thiamin was found in the CSF of patients with thiamin transporter-2 deficiency. | [7] |

Table 2: Activity of TPP-Dependent Enzymes in Neurological Disorders

| Condition | Enzyme | Brain Region | % Reduction in Activity (Compared to Controls) | Key Findings | Reference(s) |

| Alzheimer's Disease | Pyruvate Dehydrogenase Complex (PDC) | Frontal and Occipital Cortex | ~70% | PDHC activity was reduced to about 30% of control values. | [11] |